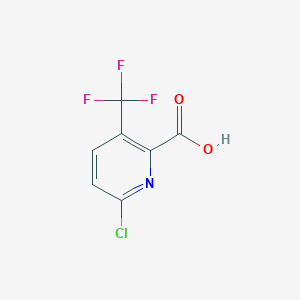
6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Übersicht
Beschreibung
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 796090-24-9. It has a molecular weight of 225.55 and its IUPAC name is 6-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves various methods, including liquid-phase conditions and vapor-phase reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF3NO2/c8-4-2-1-3 (7 (9,10)11)5 (12-4)6 (13)14/h1-2H, (H,13,14) and the InChI key is RZVKZFMJRHANIF-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of TFMP derivatives involves various chemical reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase reactions are also involved .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It is colorless to off-white . More specific physical and chemical properties may require further experimental analysis.Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural ingredients in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
- Methods : The synthesis and applications of TFMP and its derivatives involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine
- Application : 2-Chloro-3-(trifluoromethyl)pyridine is used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine .
- Methods : The synthesis involves a modified Ullmann reaction .
- Results : The result is the formation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine .
3. Fungicidal Activity
- Application : Trifluoromethyl-substituted pyridine derivatives have been found to exhibit higher fungicidal activity than chlorine and other derivatives .
- Methods : The derivatives are utilized in the synthesis of fluazinam, as a building block for the condensation .
- Results : The result is a compound with enhanced fungicidal activity .
4. In-Furrow Soil Treatment
- Application : Trifluoromethylpyridines are used in in-furrow soil treatments for tuber and corm vegetables, including potatoes .
- Methods : The treatment involves an in-furrow soil treatment at planting followed by one foliar application .
- Results : The result is effective crop protection .
5. CGRP Receptor Antagonist
- Application : Trifluoromethylpyridines are used in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist .
- Methods : The production involves the synthesis of a CGRP receptor antagonist using trifluoromethylpyridines .
- Results : The result is a compound that can be used to treat conditions related to the CGRP receptor .
6. Intermediate in Chemical Synthesis
- Application : Trifluoromethylpyridines are used as intermediates in the synthesis of various chemical compounds .
- Methods : The synthesis involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The result is a variety of chemical compounds that have a wide range of applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVKZFMJRHANIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461638 | |
| Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid | |
CAS RN |
796090-24-9 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796090-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








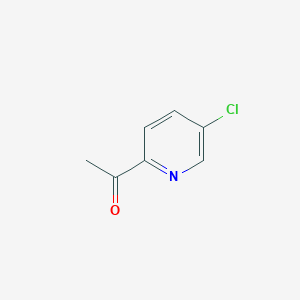

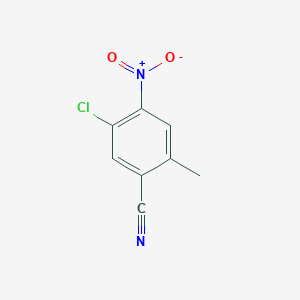


![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)
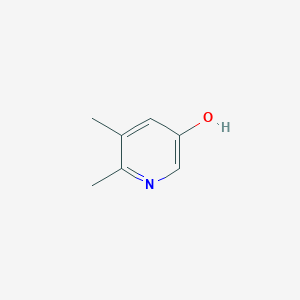
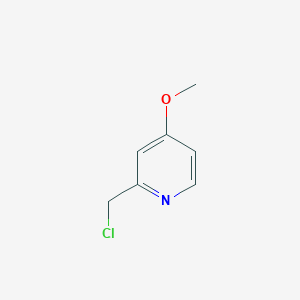
![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)